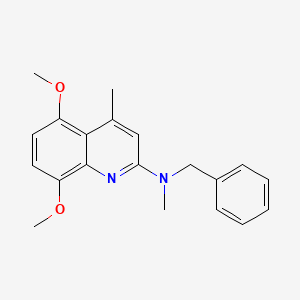
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide, also known as CD437, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications. CD437 has been shown to have anti-tumor properties and has been investigated for its use in cancer treatment.
Mécanisme D'action
The mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide is not fully understood, but it is thought to work by activating retinoid receptors, which are involved in regulating cell growth and differentiation. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to induce apoptosis by activating the extrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of research on its properties and potential therapeutic applications. However, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide also has some limitations. It is a relatively complex compound, which means that it may be difficult to synthesize for researchers who are not experienced in organic chemistry. Additionally, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has not yet been approved for clinical use, which means that its potential therapeutic applications have not yet been fully explored.
Orientations Futures
There are several potential future directions for research on N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide. One area of research could be to investigate its potential use in combination with other anti-cancer drugs. Another area of research could be to investigate its potential use in the treatment of other diseases, such as inflammatory diseases or autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide and to identify other compounds that have similar properties.
Méthodes De Synthèse
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide can be synthesized using a multi-step process starting with 2,5-dimethylphenylacetonitrile and 3-chlorobenzyl chloride. The final step involves the addition of methanesulfonyl chloride to the intermediate product to yield N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been tested in various cancer cell lines and has been found to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-7-8-13(2)16(9-12)18(21(3,19)20)11-14-5-4-6-15(17)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDFGOWNLHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)






![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)


![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)